molecular formula C16H15N3O3 B6579709 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 1171191-22-2

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6579709
CAS No.: 1171191-22-2
M. Wt: 297.31 g/mol
InChI Key: BTGKVSDISJDFBQ-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1,3-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Coupling with chromene derivative: The pyrazole intermediate is then coupled with a chromene derivative, such as 2-oxo-2H-chromene-3-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the amide bond by reacting the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the chromene and pyrazole rings.

    Reduction: Reduced forms of the chromene and pyrazole rings.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine
  • N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of the pyrazole and chromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-12(9-19(2)18-10)8-17-15(20)13-7-11-5-3-4-6-14(11)22-16(13)21/h3-7,9H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGKVSDISJDFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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